molecular formula C7H7ClN2O B3061086 Benzenediazonium, 4-methoxy-, chloride CAS No. 4346-59-2

Benzenediazonium, 4-methoxy-, chloride

Cat. No. B3061086
M. Wt: 170.59 g/mol
InChI Key: KHXUUPPXJWVTHH-UHFFFAOYSA-M
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Patent
US04258120

Procedure details

A solution of 4-methoxy-phenyl-diazonium chloride was prepared by adding dropwise at 0° C. a solution of 1.8 g of sodium nitrite dissolved in 2.5 ml of water to a solution of 3.075 g of p-anisidine dissolved in 25 ml of water and 8.1 ml of concentrated hydrochloric acid. The reaction mixture was allowed to stand for 2 hours.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Quantity
3.075 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1.[ClH:14]>O>[Cl-:14].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]#[N:1])=[CH:9][CH:8]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
8.1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3.075 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Cl-].COC1=CC=C(C=C1)[N+]#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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